rel-(1S,3R)-Benazepril Hydrochloride is a pharmaceutical compound primarily utilized as an angiotensin-converting enzyme inhibitor. It is predominantly prescribed for managing hypertension and heart failure by promoting vasodilation, which eases the heart's workload and improves blood flow. The compound is known for its efficacy in lowering blood pressure and is often used in combination with other antihypertensive agents to enhance therapeutic outcomes .
rel-(1S,3R)-Benazepril Hydrochloride is classified as a synthetic organic compound and falls under the category of angiotensin-converting enzyme inhibitors. Its mechanism of action involves inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating heart failure symptoms .
The synthesis of rel-(1S,3R)-Benazepril Hydrochloride involves several key steps:
The molecular formula for rel-(1S,3R)-Benazepril Hydrochloride is , and its molecular weight is approximately 440.5 g/mol. The structure features multiple chiral centers, contributing to its pharmacological activity.
rel-(1S,3R)-Benazepril Hydrochloride can participate in various chemical reactions:
These reactions can yield various derivatives depending on the conditions and reagents used during synthesis.
The primary mechanism by which rel-(1S,3R)-Benazepril Hydrochloride operates is through the inhibition of angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II. By inhibiting this process:
The pharmacokinetics and pharmacodynamics are influenced by factors such as dosage forms and co-administered medications that may alter its absorption or metabolism .
rel-(1S,3R)-Benazepril Hydrochloride is primarily used in clinical settings for:
Additionally, it has been investigated for potential uses in combination therapies to enhance therapeutic efficacy against cardiovascular diseases .
The synthesis of enantiomerically pure hydroxycyclohexane carboxylate precursors is critical for achieving the correct stereochemistry in rel-(1S,3R)-Benazepril Hydrochloride. Two primary strategies dominate:
Table 1: Efficiency of Enzymatic Methods for Precursor Synthesis
| Method | Substrate | Enzyme/Microbe | ee (%) | Yield (%) |
|---|---|---|---|---|
| Asymmetric Reduction | Isopropyl 3-oxocyclohex-1-ene-1-carboxylate | Geotrichum candidum | >98 | 85 |
| Kinetic Resolution | Racemic isopropyl 3-hydroxycyclohexane-carboxylate | Candida antarctica lipase | 96 | 40 (recovered) |
Triflate (trifluoromethanesulfonate) derivatives serve as activated intermediates for stereospecific C–N bond formation between the carboxylate precursor and the benzazepine core:
Crystallization is the definitive step for purifying rel-(1S,3R)-Benazepril Hydrochloride and eliminating SR-diastereomer impurities:
Table 2: Impact of Crystallization Conditions on Diastereomeric Purity
| Solvent System | Temperature (°C) | SS:SR Ratio | Crystal Form | Melting Point (°C) |
|---|---|---|---|---|
| MEK/Methanol (10:1) | 0–5 | 99.8:0.2 | A | 188–190 |
| Ethyl Acetate | 25 | 99.1:0.9 | B | 181 |
| 3-Pentanone (seeded) | −10 | >99.9:<0.1 | A | 189–190 |
Solvent polarity and temperature critically influence the equilibrium between diastereomers during crystallization:
These refinements in chiral synthesis and crystallization underpin industrial-scale production of enantiopure rel-(1S,3R)-Benazepril Hydrochloride, ensuring compliance with pharmacopeial limits (<0.2% diastereomeric impurities) [3] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6